naphthalen-1-yl(1-pentyl-5-m-tolyl-1H-pyrrol-3-yl)methanone
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Overview
Description
JWH-346: is a synthetic cannabinoid belonging to the aminoalkylindole family. These compounds are known for their high affinity for cannabinoid receptors, particularly cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). Synthetic cannabinoids like JWH-346 are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH-346 involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 1-naphthylmethylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of JWH-346 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: JWH-346 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the indole ring, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the naphthyl group, potentially forming dihydro derivatives.
Substitution: Substitution reactions can occur at the indole nitrogen or the naphthyl ring, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted analogs of JWH-346, each with varying degrees of activity at cannabinoid receptors .
Scientific Research Applications
Chemistry: JWH-346 is used as a reference compound in the study of synthetic cannabinoids. It helps in understanding the structure-activity relationship (SAR) of these compounds and their binding affinities to cannabinoid receptors .
Biology: In biological research, JWH-346 is used to study the effects of synthetic cannabinoids on cellular signaling pathways. It is particularly useful in investigating the role of CB1 and CB2 receptors in various physiological processes .
Medicine: Although not approved for medical use, JWH-346 is studied for its potential therapeutic effects, such as pain relief and anti-inflammatory properties. It serves as a model compound for developing new cannabinoid-based medications .
Industry: In the pharmaceutical industry, JWH-346 is used in the development of analytical methods for detecting synthetic cannabinoids in biological samples. It is also used in forensic toxicology to identify and quantify synthetic cannabinoids in seized drug samples .
Mechanism of Action
JWH-346 exerts its effects by binding to cannabinoid receptors CB1 and CB2. Upon binding, it activates G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various intracellular signaling pathways, ultimately affecting neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
JWH-018: Another aminoalkylindole with high affinity for CB1 and CB2 receptors.
JWH-250: A phenylacetylindole with similar binding properties but different structural features.
AM-2201: A fluorinated analog of JWH-018 with enhanced potency.
Uniqueness of JWH-346: JWH-346 is unique due to its specific structural modifications, which confer distinct binding affinities and pharmacological properties. Its unique structure allows for the exploration of new SARs and the development of novel synthetic cannabinoids with potentially improved therapeutic profiles .
Properties
Molecular Formula |
C27H27NO |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
[5-(3-methylphenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C27H27NO/c1-3-4-7-16-28-19-23(18-26(28)22-13-8-10-20(2)17-22)27(29)25-15-9-12-21-11-5-6-14-24(21)25/h5-6,8-15,17-19H,3-4,7,16H2,1-2H3 |
InChI Key |
SHCDXHJKMSBCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC(=C2)C)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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